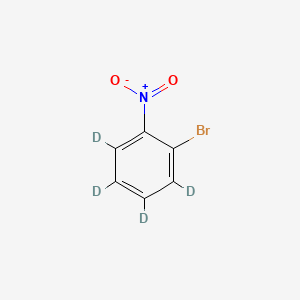

1-Bromo-2-nitrobenze-d4

Übersicht

Beschreibung

1-Bromo-2-nitrobenze-d4 is a deuterated form of 1-bromo-2-nitrobenzene, a chemical compound with the molecular formula C6D4BrNO2. This compound is widely used in organic synthesis as a building block for various organic molecules . It is a pale yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents such as ethanol, acetone, and ether.

Vorbereitungsmethoden

1-Bromo-2-nitrobenze-d4 can be synthesized through various synthetic routes. One common method involves the bromination of nitrobenzene followed by deuteration. The reaction conditions typically include the use of bromine and a deuterating agent under controlled temperature and pressure . Industrial production methods may involve large-scale bromination and deuteration processes, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

1-Bromo-2-nitrobenze-d4 undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

The major products formed from these reactions include substituted nitrobenzenes, aminobenzenes, and other derivatives depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-nitrobenze-d4 has a wide range of scientific research applications:

Mechanistic Studies: The reactivity and electrochemical properties of its derivatives have been extensively studied to understand electron transfer processes.

Material Science: It has been implicated in the improvement of electron transfer processes in polymer solar cells, enhancing device performance.

Pharmaceutical Chemistry: The compound is used in the synthesis of various pharmaceuticals due to its diverse biological activities.

Wirkmechanismus

The mechanism of action of 1-Bromo-2-nitrobenze-d4 involves its interaction with molecular targets and pathways. The compound’s action can be influenced by environmental factors such as temperature and solvent. It is recommended to store the compound at -20°C to maintain its stability. The solubility of the compound in various organic solvents can affect its bioavailability and efficacy.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-2-nitrobenze-d4 can be compared with other similar compounds such as:

1-Bromo-2-nitrobenzene: The non-deuterated form of the compound, which has similar chemical properties but different isotopic composition.

1-Bromo-4-nitrobenzene: A positional isomer with the nitro group at the para position instead of the ortho position.

4-Bromo-2-nitrotoluene: A derivative with a methyl group in addition to the bromine and nitro groups.

The uniqueness of this compound lies in its deuterated form, which makes it useful in studies involving isotopic labeling and tracing .

Biologische Aktivität

1-Bromo-2-nitrobenzene-d4 (CAS No. 1020720-09-5) is a deuterated derivative of 1-bromo-2-nitrobenzene, a compound that has garnered attention for its applications in organic synthesis and analytical chemistry. The biological activity of such nitroaromatic compounds is significant due to their potential toxicological effects and their role in various biochemical processes. This article reviews the biological activity of 1-bromo-2-nitrobenzene-d4, focusing on its toxicological profile, genotoxicity, and implications for human health.

1-Bromo-2-nitrobenzene-d4 is characterized by the following chemical properties:

- Molecular Formula : C6H4BrD4N O2

- Molecular Weight : 202.07 g/mol

- Appearance : Colorless to pale yellow liquid

- Solubility : Soluble in organic solvents

These properties are essential for understanding its behavior in biological systems and its potential interactions with biological macromolecules.

Toxicological Profile

The toxicological assessment of nitroaromatic compounds, including 1-bromo-2-nitrobenzene-d4, reveals several critical findings:

Acute Toxicity

Acute toxicity studies have indicated that exposure to nitroaromatic compounds can lead to various adverse health effects. For instance, studies involving related compounds have shown that intraperitoneal injection can cause DNA damage in liver and kidney tissues . Although specific data on 1-bromo-2-nitrobenzene-d4 is limited, it is reasonable to extrapolate potential toxicity based on the behavior of similar compounds.

Genotoxicity

Genotoxicity refers to the ability of a substance to damage genetic information within a cell. Nitroaromatic compounds are often associated with mutagenic effects. For example, studies on related compounds have demonstrated weak mutagenic activity in bacterial test systems but not in mammalian cell test systems . The relevance of these findings to 1-bromo-2-nitrobenzene-d4 suggests a need for further investigation into its genotoxic potential.

Case Studies and Research Findings

Several studies have explored the biological effects of nitroaromatic compounds, providing insights applicable to 1-bromo-2-nitrobenzene-d4:

- Study on DNA Damage : Research indicated that exposure to nitroaromatics can lead to increased rates of sister chromatid exchanges (SCE) in mammalian cells, suggesting a clastogenic effect . Such findings raise concerns regarding the potential carcinogenicity of nitroaromatic derivatives.

- Carcinogenic Potential : While specific studies on 1-bromo-2-nitrobenzene-d4 are lacking, related nitroaromatics have been implicated in tumor formation in various animal models . The International Agency for Research on Cancer (IARC) has classified several nitroaromatic compounds as possibly carcinogenic to humans based on sufficient evidence from animal studies .

- Environmental Impact : The environmental persistence of nitroaromatic compounds raises concerns about their long-term effects on ecosystems and human health. Studies suggest that such compounds may bioaccumulate and exert toxic effects on aquatic life .

Summary Table of Biological Activities

| Biological Activity | Findings |

|---|---|

| Acute Toxicity | Potential DNA damage observed in related compounds |

| Genotoxicity | Weak mutagenic activity; clastogenic effects noted |

| Carcinogenic Potential | Implicated in tumor formation; IARC classifications |

| Environmental Impact | Bioaccumulation potential; toxic effects on ecosystems |

Eigenschaften

IUPAC Name |

1-bromo-2,3,4,5-tetradeuterio-6-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPVVAKYSXQCJI-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[N+](=O)[O-])Br)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661829 | |

| Record name | 1-Bromo-2-nitro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020720-09-5 | |

| Record name | 1-Bromo-2-nitro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.